molecular formula C8H11BrOS B13606147 1-(3-Bromothiophen-2-yl)-2-methylpropan-2-ol

1-(3-Bromothiophen-2-yl)-2-methylpropan-2-ol

Cat. No.: B13606147
M. Wt: 235.14 g/mol
InChI Key: UCXSSZMAOLODTA-UHFFFAOYSA-N
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Description

1-(3-Bromothiophen-2-yl)-2-methylpropan-2-ol is a brominated thiophene derivative featuring a secondary alcohol group (-OH) attached to a branched methylpropane chain. This compound is of interest in synthetic chemistry due to its dual functionality: the bromine atom facilitates metal-catalyzed couplings (e.g., Suzuki or Buchwald-Hartwig reactions), while the tertiary alcohol group offers hydrogen-bonding capability and stability. Its structural features make it a candidate for pharmaceutical intermediates, polymer side chains, or bioactive molecule precursors .

Properties

Molecular Formula

C8H11BrOS

Molecular Weight

235.14 g/mol

IUPAC Name

1-(3-bromothiophen-2-yl)-2-methylpropan-2-ol

InChI

InChI=1S/C8H11BrOS/c1-8(2,10)5-7-6(9)3-4-11-7/h3-4,10H,5H2,1-2H3

InChI Key

UCXSSZMAOLODTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CS1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromothiophene with a suitable alkylating agent under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromothiophen-2-yl)-2-methylpropan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Bromothiophen-2-yl)-2-methylpropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromothiophen-2-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(3-Bromothiophen-2-yl)-2-methylpropan-2-ol with structurally related compounds, emphasizing differences in aromatic systems, substituents, functional groups, and applications.

Structural and Functional Comparison

Compound Name Aromatic System Substituent(s) Functional Group Key Properties/Applications References
This compound Thiophene Br at position 3 Secondary alcohol Intermediate for drug synthesis; bromine enables cross-coupling; alcohol enhances crystallinity
1-(5-Bromoindazol-1-yl)-2-methylpropan-2-ol Indazole Br at position 5 Secondary alcohol Pharmaceutical synthesis (e.g., kinase inhibitors); indazole’s planarity improves target binding
1-(4-Bromophenyl)-2-methylpropan-2-ol Benzene Br at position 4 Secondary alcohol Simpler structure; used in polymer side chains for solubility modulation
1-(3-Bromothiophen-2-yl)propan-2-one Thiophene Br at position 3 Ketone Electron-deficient carbonyl group; suitable for nucleophilic additions
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Thiophene + benzene Br on thiophene and benzene Imine Conjugated system for charge transfer; precursor for Suzuki-coupled derivatives

Reactivity and Electronic Properties

  • Thiophene’s aromaticity is less pronounced than benzene, leading to faster halogen displacement in cross-coupling reactions .
  • Functional Group Influence : The secondary alcohol group in the target compound contrasts with the ketone in 1-(3-Bromothiophen-2-yl)propan-2-one. Alcohols participate in hydrogen bonding, improving solubility in polar solvents, while ketones exhibit higher electrophilicity .
  • Conjugation Effects : Imine-containing analogs (e.g., (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline) display extended conjugation, beneficial for optoelectronic applications, but are less stable under acidic conditions compared to the alcohol derivative .

Research Findings and Challenges

  • Crystallography : Crystal structures of related thiophene compounds (e.g., (2E)-1-(3-bromothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-en-1-one) reveal planar geometries stabilized by π-π stacking. The target compound’s alcohol group may introduce hydrogen bonding, affecting crystal packing .
  • Synthetic Challenges : Bromine’s steric hindrance on thiophene can slow coupling reactions compared to phenyl analogs. Optimization of catalytic systems (e.g., Pd(0) in Suzuki reactions) is critical .
  • Toxicity Considerations : Small brominated alcohols (e.g., 3-bromo-2-methylpropan-1-ol) are under scrutiny for RoHS compliance, necessitating environmental safety studies for the target compound .

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